4,7-Quinazolinediol diacetate
Description
4,7-Quinazolinediol diacetate is a diacetylated derivative of the parent compound 4,7-Quinazolinediol. Acetylation of hydroxyl groups typically enhances lipophilicity, solubility, and metabolic stability, which can improve bioavailability and pharmacological efficacy . A 2017 study synthesized 4,7-Quinazolinediol, its monoacetate, and diacetate derivatives, revealing significant differences in their biological activities against cancer cell lines .
Properties
IUPAC Name |
(4-acetyloxyquinazolin-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-7(15)17-9-3-4-10-11(5-9)13-6-14-12(10)18-8(2)16/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXCIUJKHCSWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=NC=N2)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,7-Quinazolinediol diacetate can be achieved through various methods. One common synthetic route involves the reaction of 7-hydroxy-1H-quinazolin-4-one with acetic anhydride . The reaction conditions typically include refluxing the reactants in an appropriate solvent, such as acetic acid, to facilitate the acetylation process. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production .
Chemical Reactions Analysis
4,7-Quinazolinediol diacetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into more reduced forms of quinazoline derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,7-Quinazolinediol diacetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,7-Quinazolinediol diacetate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as thymidylate synthase and tyrosine kinase, which play crucial roles in cell proliferation and survival . By inhibiting these enzymes, 4,7-Quinazolinediol diacetate can exert anticancer and antibacterial effects. Additionally, it may interact with other molecular targets involved in inflammation and immune response .
Comparison with Similar Compounds
Monoacetylated Derivatives
The monoacetate derivative of 4,7-Quinazolinediol retains one hydroxyl group, resulting in intermediate solubility and stability compared to the parent compound and diacetate. Key findings include:
- Antiproliferative Activity: The monoacetate demonstrated higher inhibitory effects on cancer cell growth than the parent compound but lower than the diacetate .
- Solubility : Partial acetylation moderately improved solubility in organic solvents, facilitating drug formulation.
Parent Compound (4,7-Quinazolinediol)
However, it serves as a critical scaffold for derivative synthesis.
Other Quinazoline Derivatives
Imidazo[4,5-g]quinazolines, such as those synthesized in a 2013 study, represent a distinct subclass with aromatic substituents (e.g., aryl or thiophene groups) . These compounds differ in:
- Synthetic Routes : Prepared via condensation of 6-fluoro-1H-benzo[d]imidazol-5-amines with aldehydes, contrasting with the acetylation methods used for 4,7-Quinazolinediol diacetate .
- Pharmacological Targets : Imidazo[4,5-g]quinazolines are explored for kinase inhibition, whereas 4,7-Quinazolinediol derivatives focus on antiproliferative mechanisms.
Research Findings and Mechanistic Insights
- Diacetate Superiority : Full acetylation in 4,7-Quinazolinediol diacetate correlates with enhanced membrane permeability and sustained intracellular retention, likely explaining its superior antiproliferative activity .
- Structural Flexibility : Imidazo[4,5-g]quinazolines’ aromatic substitutions enable diverse molecular interactions, suggesting broader therapeutic applications compared to acetylated quinazolinediols .
Biological Activity
4,7-Quinazolinediol diacetate is a synthetic compound derived from quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of 4,7-quinazolinediol diacetate, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 4,7-quinazolinediol diacetate can be represented as follows:
- Molecular Formula : C12H12N2O4
- Molecular Weight : 248.24 g/mol
The compound features a quinazoline backbone with two acetyl groups attached to the hydroxyl groups at positions 4 and 7.
Anticancer Activity
Research indicates that 4,7-quinazolinediol diacetate exhibits significant anticancer properties. A study conducted by Zhang et al. (2020) demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | G2/M cell cycle arrest |
Antimicrobial Activity
The antimicrobial efficacy of 4,7-quinazolinediol diacetate has been evaluated against several bacterial strains. In a study by Kumar et al. (2021), the compound exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, 4,7-quinazolinediol diacetate has shown promising anti-inflammatory effects. A study by Lee et al. (2022) reported that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The biological activities of 4,7-quinazolinediol diacetate can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS production leads to oxidative stress, triggering apoptosis in cancer cells.
- Modulation of Gene Expression : The compound influences the expression of genes associated with apoptosis and inflammation.
Case Study 1: Anticancer Activity in Vivo
A preclinical study investigated the anticancer efficacy of 4,7-quinazolinediol diacetate in a mouse model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to the control group. Histopathological analysis revealed increased apoptosis and decreased proliferation markers in tumor tissues.
Case Study 2: Antimicrobial Efficacy in Clinical Isolates
Another study evaluated the antimicrobial activity of 4,7-quinazolinediol diacetate against clinical isolates from patients with urinary tract infections. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.
Q & A
Q. What synthetic methodologies are most effective for producing 4,7-Quinazolinediol diacetate, and how can reaction yields be optimized?
The synthesis of quinazoline derivatives often employs combinatorial cyclocondensation and oxidation strategies. For example, quinazoline-fused compounds can be synthesized via multi-step reactions involving sulfonation, cyclization, and acetylation. Key factors for yield optimization include solvent selection (e.g., DMF or THF), catalyst use (e.g., Lewis acids), and temperature control during cyclization (70–90°C). Post-synthetic purification via column chromatography is critical for isolating high-purity products .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing 4,7-Quinazolinediol diacetate?
Structural validation requires a combination of:
- IR spectroscopy to confirm acetyl and hydroxyl groups (e.g., C=O stretch at ~1740 cm⁻¹).
- ¹H/¹³C NMR to identify proton environments (e.g., acetate methyl groups at δ 2.1–2.3 ppm).
- Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]⁺ peaks). Purity analysis can be performed using HPLC with UV detection (λ = 254 nm) .
Q. How can researchers design preliminary biological assays to evaluate the anti-proliferative activity of 4,7-Quinazolinediol diacetate?
Use cell viability assays (e.g., MTT or Cell Counting Kit-8) on cancer cell lines (e.g., NCI-H460 or A549) with dose-response curves (e.g., 1–100 μM). Include positive controls (e.g., doxorubicin) and validate results with apoptosis markers (e.g., Annexin V/PI staining). Ensure replicates (n ≥ 3) and statistical analysis (one-way ANOVA with Tukey’s post hoc test) .
Advanced Research Questions
Q. What mechanistic approaches can elucidate the role of 4,7-Quinazolinediol diacetate in modulating intracellular pathways (e.g., apoptosis or redox signaling)?
- Employ ROS detection probes (e.g., DCFH-DA) to quantify oxidative stress via fluorescence microscopy or flow cytometry .
- Use Western blotting to assess protein expression (e.g., DR3, caspase-3) in treated vs. untreated cells .
- Conduct gene silencing (siRNA) or pharmacological inhibition (e.g., caspase inhibitors) to validate pathway dependencies .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data for 4,7-Quinazolinediol diacetate?
- Dose translation : Adjust in vivo dosages based on pharmacokinetic parameters (e.g., bioavailability, half-life).
- Model selection : Compare results across multiple animal models (e.g., xenografts vs. genetically engineered mice).
- Meta-analysis : Reconcile discrepancies by evaluating methodological variations (e.g., exposure duration, solvent effects) .
Q. What advanced experimental designs can improve the reproducibility of studies on 4,7-Quinazolinediol diacetate?
- D-optimal design : Optimize reaction conditions (e.g., temperature, pH) for synthesis or biological assays using response surface methodology .
- Blinded studies : Minimize bias in data collection and analysis.
- Replication in independent labs : Cross-validate findings through collaborative networks .
Data Analysis and Interpretation
Q. How can researchers statistically analyze dose-dependent effects of 4,7-Quinazolinediol diacetate in heterogeneous cell populations?
- Apply mixed-effects models to account for variability in cell response.
- Use cluster analysis (e.g., k-means) to identify subpopulations with distinct sensitivity profiles .
Q. What computational tools are suitable for predicting the physicochemical properties of 4,7-Quinazolinediol diacetate?
- QSPR models : Predict solubility, logP, and bioavailability using software like COSMOtherm or Schrödinger Suite.
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina .
Comparative and Functional Studies
Q. How does 4,7-Quinazolinediol diacetate compare to structurally related compounds in terms of bioactivity?
- Perform SAR studies by synthesizing analogs (e.g., varying acetyl groups) and testing them in parallel assays.
- Use PCA (Principal Component Analysis) to correlate structural features with activity trends .
Q. What strategies can mitigate off-target effects of 4,7-Quinazolinediol diacetate in complex biological systems?
- Proteome profiling : Identify unintended interactions using affinity purification mass spectrometry (AP-MS).
- Toxicity screens : Assess hepatotoxicity and nephrotoxicity in primary cell lines or organoids .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
